6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine
Description
6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. This compound is synthesized via multi-step reactions, including condensation and cyclization steps, as demonstrated in the conversion of methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate to ethyl 6-benzyl-3,4,5,6,7,8-hexahydro-2-methylthio-4-oxopyrido[4,3-d]pyrimidine-3-acetate .
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2,3,4,5,7,8-hexahydropyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-5-13(6-3-1)11-16-9-8-15-14(12-16)7-4-10-17-15/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHFCXSCCBJTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCN(C2)CC3=CC=CC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted pyridine derivative with a suitable dihydropyran precursor. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
6-Benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine is a complex organic compound featuring a pyrano[3,2-c]pyridine ring system substituted with a benzyl group at the 6-position. It has a molecular weight of approximately 227.31 g/mol. The compound's unique structure and chemical properties make it suitable for various applications, particularly in scientific research.
Chemical Properties
this compound has the molecular formula and a molecular weight of 229.3175 g/mol . It has a boiling point of 305.9 °C at 760 mmHg and a density of 1.218 g/cm3 .
Synonyms
This compound is also known by several other names, including:
Applications in Scientific Research
Research indicates that compounds similar to this compound exhibit significant biological activities. The compound's applications often focus on its binding affinity to biological targets. Data from such studies can inform further modifications to enhance efficacy and selectivity.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to biological targets. Data from such studies can inform further modifications to enhance efficacy and selectivity.
Structural Analogues and Their Properties
Several compounds share structural similarities with this compound. These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents and ring systems. The presence of the benzyl group in this compound may enhance its lipophilicity and influence its pharmacokinetic properties compared to others.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-chlorotacrine | Contains a chlorinated aromatic ring | Known for its neuroprotective effects |
| Pyrano[3,2-c]quinoline derivatives | Similar bicyclic structure | Exhibits varied biological activities |
| 10-benzylpyrimido derivatives | Pyrimido ring fused with benzyl group | Potential anticancer properties |
Mechanism of Action
The mechanism of action of 6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Cytotoxicity and Anticancer Effects :
- Pyrano[3,2-c]pyridines with aryl substituents (e.g., 8-[(E)-arylmethylidene]) show moderate cytotoxicity against MCF-7 cells (IC₅₀ ~10–50 μM) .
- Pyrano[3,2-c]quinolines synthesized via microwave methods exhibit superior anticancer activity (IC₅₀ <10 μM) against A549 and MCF-7 lines .
- The benzyl group in 6-benzyl derivatives may enhance membrane permeability, but direct activity data for the target compound are lacking .
Enzyme Inhibition :
- Chromeno[3,2-c]pyridines with hydroxyl groups (e.g., compound 5 in ) display immunosuppressive activity (IC₅₀ = 11 μM), outperforming non-hydroxylated analogs .
- 1H-Chromeno[3,2-c]pyridines with phenylethynyl substituents inhibit cholinesterases (IC₅₀ ~1–10 μM), though pyrano[3,2-c]pyridines are less studied for enzyme targeting .
Physicochemical and Spectral Comparisons
- NMR Data: The 6-benzyl group in the target compound causes distinct aromatic proton shifts (δ ~7.2–7.4 ppm) , whereas spiro derivatives show complex splitting due to conformational rigidity (e.g., δ 4.4–5.1 ppm for fused pyran protons) . Chromeno[3,2-c]pyridines exhibit downfield shifts for chromone carbonyls (δ ~180–190 ppm in ¹³C-NMR) .
Biological Activity
6-benzyl-3,4,5,6,7,8-hexahydro-2H-pyrano[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a bicyclic framework that integrates both pyridine and pyran moieties, which contribute to its diverse chemical properties and potential therapeutic applications.
The molecular formula of this compound is C15H19NO with a molecular weight of approximately 227.31 g/mol. Its structure includes a benzyl substituent at the 6-position of the pyrano[3,2-c]pyridine ring system. The presence of this substituent enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. The unique heterocyclic structure enhances their interaction with microbial targets.
- Antiviral Activity : Some derivatives have shown promising antiviral effects against various viruses. The presence of the pyridine nucleus is often correlated with enhanced antiviral potency due to its ability to interact with viral proteins.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activities by inducing apoptosis in cancer cell lines. For example, certain derivatives have been shown to increase the expression of pro-apoptotic genes such as Bax and p53 while decreasing anti-apoptotic gene expression in MCF7 breast cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on pyridine derivatives highlighted their antimicrobial and antiviral properties. The addition of various functional groups was found to enhance these activities significantly .
- In vitro assays have shown that certain derivatives of this compound can inhibit viral replication at low concentrations (IC50 values in the nanomolar range) .
Data Table: Comparative Biological Activities
Q & A
Q. What mechanistic insights explain unexpected byproducts in reductive amination steps?
- Methodology : Probe reaction intermediates via in situ IR or NMR. Investigate solvent effects (e.g., THF vs. DMF) on imine formation. Consider competing pathways like over-reduction (e.g., using NaBH₄ vs. selective catalysts like PtO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
